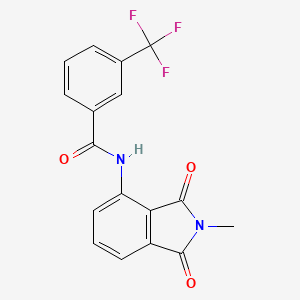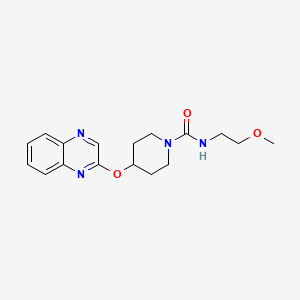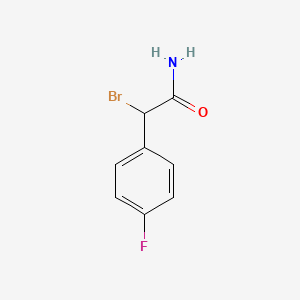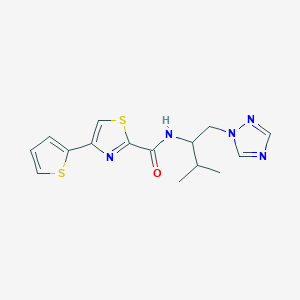
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H11F3N2O3 and its molecular weight is 348.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), chemically related to the queried compound, have seen a wide range of applications across scientific disciplines due to their simple structure, accessibility, and understanding of their supramolecular self-assembly behavior. These applications span from nanotechnology and polymer processing to biomedical fields, leveraging their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature for biomedical applications. The adaptability of BTAs promises a bright future for their use in various scientific research applications (Cantekin, de Greef, & Palmans, 2012).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including compounds with benzamide structures, have been developed for in vivo measurement of amyloid in the brains of Alzheimer's disease patients. These ligands, such as N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole, have shown robust differences in retention between mild Alzheimer's patients and controls, offering insights into early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Environmental Chemicals and Epigenetics
Studies on environmental chemicals, including synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT), reveal their presence in various environmental matrices and potential health impacts. These chemicals have been associated with alterations in epigenetic marks, suggesting implications for human health, especially concerning hepatic toxicity, endocrine disruption, and carcinogenic potential. Investigations into the environmental presence and effects of such compounds underscore the need for further research on their toxicity and mechanisms of action (Baccarelli & Bollati, 2009).
Antimicrobial Compounds and Applications
Research on antimicrobial agents, including monoterpenes like p-cymene, highlights the ongoing search for new substances with antimicrobial properties to address communicable diseases and antimicrobial resistance. These studies provide a foundation for understanding the antimicrobial potential of various compounds, including those structurally related to the queried compound, and their applications in healthcare and biomedical fields (Marchese et al., 2017).
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-22-15(24)11-6-3-7-12(13(11)16(22)25)21-14(23)9-4-2-5-10(8-9)17(18,19)20/h2-8H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLAQCFMZSWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2859730.png)

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)
![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)




![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)

![(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2859751.png)
